molecular formula C12H17NO2 B3008615 N-methoxy-8-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine CAS No. 1410793-28-0

N-methoxy-8-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine

Cat. No.: B3008615
CAS No.: 1410793-28-0
M. Wt: 207.273
InChI Key: PQHLINNQIXBKHT-UHFFFAOYSA-N
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Description

N-methoxy-8-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine is a heterocyclic amine featuring a benzoxepin core fused with a tetrahydro ring system. The compound is substituted with a methoxy group on the amine nitrogen and a methyl group at the 8-position of the benzoxepin ring. Its molecular formula is C₈H₁₅NO₃ (molecular weight: 173.2 g/mol) .

Properties

IUPAC Name

N-methoxy-8-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-9-5-6-10-11(13-14-2)4-3-7-15-12(10)8-9/h5-6,8,11,13H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQHLINNQIXBKHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(CCCO2)NOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methoxy-8-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a methoxyamine derivative with a suitable benzoxepin precursor . The reaction conditions often include the use of solvents such as acetic acid and catalysts like palladium acetate to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-methoxy-8-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-methoxy-8-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of N-methoxy-8-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways . The exact molecular pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Benzoxepin Substituents N-Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties/Data
N-methoxy-8-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine 8-methyl Methoxy C₈H₁₅NO₃ 173.2
8-chloro-N-methyl-N-propynyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine 8-chloro Methyl, Propynyl C₁₄H₁₆ClNO 249.5 Increased lipophilicity (Cl substituent)
N-cyclopropyl-7,8-dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine 7,8-dimethyl Cyclopropyl C₁₅H₂₁NO 231.2 Predicted CCS: 153.4 Ų ([M+H]+)
9-chloro-N-cyclopropyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine 9-chloro Cyclopropyl C₁₃H₁₅ClNO 237.7 High purity (≥95%)
9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine 9-fluoro C₁₀H₁₂FNO 181.2 Smaller size, potential metabolic stability

Key Observations:

Substituent Effects on Reactivity and Lipophilicity: The 8-methyl group in the target compound enhances steric bulk without significantly altering electronic properties, whereas 8-chloro () increases lipophilicity and may influence halogen bonding .

Molecular Size and Shape :

  • The N-cyclopropyl-7,8-dimethyl analog () exhibits a larger collision cross-section (CCS: 153.4 Ų for [M+H]+), suggesting a more extended conformation compared to the target compound .

Synthetic Considerations :

  • The target compound’s N-methoxy group may derive from methoxymethylamine precursors, as described in , where N-methoxymethylamines are generated via reactions with paraformaldehyde and sodium methoxide . In contrast, N-cyclopropyl analogs likely require cyclopropane ring-forming reactions, such as Buchwald-Hartwig couplings.

Biological and Industrial Relevance :

  • While most analogs are labeled for research use only (e.g., ), their structural diversity highlights their utility in drug discovery. For instance, 9-fluoro substitution () could improve metabolic stability due to fluorine’s electronegativity .

Biological Activity

N-methoxy-8-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine is a chemical compound that has garnered attention in recent years for its potential biological activities. This article reviews its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C12H17NO2C_{12}H_{17}NO_2 and a molecular weight of 207.27 g/mol. The compound features a unique benzoxepin structure that contributes to its biological properties.

Synthesis

The synthesis of this compound typically involves cyclization reactions starting from suitable precursors. One common method includes the reaction of a methoxyamine derivative with a benzoxepin precursor under controlled conditions to yield the desired compound.

Synthetic Route Example

StepReagentsConditions
1Methoxyamine + Benzoxepin precursorCyclization at elevated temperature
2Oxidizing agent (e.g., potassium permanganate)Acidic medium for oxidation
3Reducing agent (e.g., hydrogen with palladium catalyst)Applied for further derivatization

This compound is believed to interact with various biological targets, including enzymes and receptors. Its mechanism may involve acting as an inhibitor or activator of specific pathways within cells.

Pharmacological Studies

Pharmacological evaluations have indicated that this compound exhibits significant activity on the central nervous system (CNS). In particular:

  • CNS Activity : Studies in mice have demonstrated effects on behavior and neurological function.
    • Case Study : A study published in RSC Publishing reported that derivatives similar to N-methoxy-8-methyl-2,3,4,5-tetrahydro-1-benzoxepin showed notable CNS activity .

Therapeutic Potential

Research has explored the potential therapeutic applications of this compound:

  • Anti-inflammatory Effects : Initial studies suggest it may possess anti-inflammatory properties.
  • Analgesic Properties : There are indications that it could serve as an analgesic agent.
  • Biochemical Probes : The compound is being investigated as a biochemical probe for studying enzyme interactions.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
N-methoxy-7-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amineMethyl group at position 7CNS effects observed
2,3,4,5-tetrahydro-7-methoxy-4-methyl-1,4-benzothiazepineBenzothiazepine derivativeDifferent pharmacological profile

Research Findings Summary

Recent studies have highlighted the following key findings regarding this compound:

  • CNS Activity : Demonstrated significant effects in animal models.
  • Potential Therapeutics : Investigated for anti-inflammatory and analgesic effects.
  • Synthetic Versatility : Useful as a building block for further chemical modifications.

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